molecular formula C68H96N14O29 B156728 Hirullin CAS No. 131147-81-4

Hirullin

Katalognummer B156728
CAS-Nummer: 131147-81-4
Molekulargewicht: 1573.6 g/mol
InChI-Schlüssel: WUDUBJRKXIMUCO-DUBUDNBPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hirullin, derived from the leech compound hirudin, is a potent antithrombin agent with significant therapeutic potential in the management of thrombotic diseases. It is a synthetic peptide that acts as a highly specific, direct inhibitor of both free and clot-bound thrombin, offering a potential alternative to traditional anticoagulants like heparin .

Synthesis Analysis

The synthesis of hirullin and its analogs involves rational design and solid-phase peptide synthesis techniques. Hirulog, a hirudin-based synthetic peptide, was designed using the protein hirudin as a model. The synthesis of another analog, hirufos, was achieved using the Fmoc strategy, which included the incorporation of a stable phosphono derivative of L-phenylalanine to enhance anticoagulant properties .

Molecular Structure Analysis

Hirullin and its analogs are characterized by a bivalent structure that includes an active-site specificity sequence, a polymeric linker, and an anion-binding exosite (ABE) recognition sequence. The design of these peptides is such that they can inhibit the thrombin catalytic site and exhibit specificity for the ABE of alpha-thrombin. The optimal inhibitory activity of these peptides depends on the integrity of all three structural components .

Chemical Reactions Analysis

Hirullin and its analogs inhibit the thrombin-catalyzed hydrolysis of substrates and block fibrinogen clotting activity by binding to non-catalytic sites on thrombin. The inhibition of thrombin by these peptides is highly specific, as they do not inhibit other serine proteases such as factor Xa, plasmin, or trypsin at concentrations significantly higher than those required for thrombin inhibition .

Physical and Chemical Properties Analysis

The anticoagulant activity of hirullin is evident through its ability to prolong various coagulation parameters such as activated partial thromboplastin time (APTT), prothrombin time (PT), and thrombin time (TT). The peptide is rapidly cleared from the human body with a half-life of approximately 36 minutes. Its anticoagulant effects are dose-dependent and can be sustained through continuous infusion, demonstrating its potential for controlled anticoagulation in clinical settings .

Relevant Case Studies

Clinical trials such as the Thrombin Inhibition in Myocardial Ischemia (TIMI) 7 trial have investigated the efficacy of hirulog in patients with unstable angina. The study found that higher doses of hirulog, when used in conjunction with aspirin, reduced the incidence of death or nonfatal myocardial infarction. Moreover, hirulog was generally well-tolerated with a low incidence of major hemorrhage . Another study evaluated the anticoagulant effects of hirulog in patients with coronary artery disease, confirming its potent anticoagulant profile and good tolerability .

Wissenschaftliche Forschungsanwendungen

Antithrombin Activity

Hirullin, particularly Hirullin P18, is a protein with potent antithrombin activity, similar to hirudin. Research demonstrates that its C-terminal fragment, acetyl-hirullin P1840-61, possesses antithrombin potency comparable to acetyl-desulfatohirudin45-65. This is significant as it inhibits fibrin-clot formation by binding to a non-catalytic site on thrombin. The critical nature of specific residues like Phe51 in this antithrombin activity has been highlighted, underscoring its potential in antithrombotic therapies (Krstenansky, Owen, Yates, & Mao, 1990).

Thrombin Inhibition in Clinical Settings

Hirulog, a direct thrombin inhibitor related to Hirullin, has been explored extensively in various clinical settings. It has shown promise in preventing deep vein thrombosis (DVT) post-surgery, treating unstable angina, assisting in acute myocardial infarction during thrombolysis, and in the prevention of acute complications of percutaneous transluminal coronary angioplasty (PTCA). This exploration into Hirulog underscores the potential of direct thrombin inhibitors like Hirullin in managing arterial thromboembolism and their clinical activity and tolerability (Maraganore & Adelman, 1996).

Role in Treatment of Unstable Angina

Specific studies on Hirulog have indicated its efficacy in treating unstable angina. For instance, one study showed that continuous intravenous infusion of Hirulog in patients with unstable angina resulted in stable, dose-dependent anticoagulant and antithrombotic effects, demonstrating its potential as a novel approach for the management of this condition (Lidón, Théroux, Juneau, Adelman, & Maraganore, 1993).

Impact on Platelet Deposition

Additionally, Hirulog's impact on platelet deposition has been investigated. In a rat carotid endarterectomy model, Hirulog combined with aspirin significantly decreased platelet deposition in aspirin-treated rats subjected to microsurgical endarterectomy, suggesting its role in reducing arterial thrombotic events (Hamelink et al., 1995).

Eigenschaften

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C68H96N14O29/c1-5-33(4)55(67(109)73-39(19-23-51(90)91)58(100)74-40(68(110)111)16-20-48(70)85)82-65(107)46(29-54(96)97)80-64(106)45(28-53(94)95)79-60(102)41(24-32(2)3)76-66(108)47(31-84)81-62(104)43(26-35-14-10-7-11-15-35)77-59(101)38(18-22-50(88)89)71-57(99)37(17-21-49(86)87)72-61(103)42(25-34-12-8-6-9-13-34)78-63(105)44(27-52(92)93)75-56(98)36(69)30-83/h6-15,32-33,36-47,55,83-84H,5,16-31,69H2,1-4H3,(H2,70,85)(H,71,99)(H,72,103)(H,73,109)(H,74,100)(H,75,98)(H,76,108)(H,77,101)(H,78,105)(H,79,102)(H,80,106)(H,81,104)(H,82,107)(H,86,87)(H,88,89)(H,90,91)(H,92,93)(H,94,95)(H,96,97)(H,110,111)/t33-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,55-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUDUBJRKXIMUCO-DUBUDNBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C68H96N14O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1573.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hirullin

Citations

For This Compound
64
Citations
JL Krstenansky, TJ Owen, MT Yates, SJT Mao - FEBS letters, 1990 - Elsevier
… -hirullin … the hirullin P18 C-terminal fragment demonstrates the critical nature of Phe 51 , which corresponds to the important Phe 56 residue of hirudin. Although the sequences of hirullin …
Number of citations: 20 www.sciencedirect.com
A Electricwala, R Hartwell, MD Scawen… - Journal of protein …, 1993 - Springer
… However, similar sequence comparison of bufrudin with hirullin PI8, a hirudin variant … terminal portion of bufrudin may be significantly different from hirullin PI8, hut similar to hirudin HV1, …
Number of citations: 53 link.springer.com
T CCT - FEBS Letters, 1990 - core.ac.uk
… should be ‘acetyl-hirullin P1841_62’. In Table I compounds l-5 are Ac-hirullin P1841_62, hirullin P1850_62, hirullin P 1 851_62, hirullin P 1852-62 and hirullin Pl&_62, respectively. The …
Number of citations: 4 core.ac.uk
X Qiu, M Yin, KP Padmanabhan, JL Krstenansky… - Journal of Biological …, 1993 - ASBMB
… isolated from the leech Hirudinaria manillensis (hirullin P18). The structures have been … This causes the side groups of cyclohexylalanine 64' of MDL-28050 and Ile60, of hirullin to …
Number of citations: 44 www.jbc.org
JL Krstenansky, SJT Mao - Blood Coagulation & Fibrinolysis, 1991 - journals.lww.com
… The present study analyses some models for hirullin P18's … components of hirudin's and hirullin P18's Cterminal binding … , g, and hirullin P18,4 ... g regions; (3) have Ser" of hirullin P18 …
Number of citations: 4 journals.lww.com
M Salzet - Current pharmaceutical design, 2002 - ingentaconnect.com
… C-terminal functional domain represented by hirullin P18[50-61] … hirullin suggested that the conformation of the C-terminal portion of bufrudin may be significantly different from hirullin …
Number of citations: 70 www.ingentaconnect.com
MH Payne, JL Krstenansky, MT Yates… - Journal of medicinal …, 1991 - ACS Publications
… The only known exceptions are hirudin PA6 and hirullin P18,6 which have significant … Hirullin P18 does not contain a Tyr residue near its Cterminus that could be sulfated as in hirudin …
Number of citations: 10 pubs.acs.org
R Krishnan, A Tulinsky, GP Vlasuk, D Pearson… - Protein …, 1996 - Wiley Online Library
… The side-chain atoms of Glu 58' residue have no electron density, as in hirulogs 1 and 3, and hirutonin 2 and hirullin P18, whereas in hirutonin 6, MDL28050, and the platelet receptor …
Number of citations: 37 onlinelibrary.wiley.com
AM Tanaka-Azevedo, K Morais-Zani… - BioMed Research …, 2010 - hindawi.com
… : hirullin P6 [70] and hirullin P18 … hirullin P6 should be pointed out for its possible interaction with the active site of thrombin, which may account for the higher inhibitory potency of hirullin …
Number of citations: 41 www.hindawi.com
M Alaama, ABMH Uddin, AM Ghawi, A Merzouk… - Tropical Journal of …, 2014 - ajol.info
… Several active compounds have been isolated from its saliva like bufridin from the head of Hirudinaria leech [11], hirullin P6 and P18 from the whole body of the leech [12], and Hirudin …
Number of citations: 3 www.ajol.info

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.